

Massadine: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Massadine
Cat. No.:	B1247034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massadine is a complex dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge *Styliسا massa*. As a member of this structurally diverse family of natural products, **massadine** has garnered significant attention from the scientific community due to its intricate polycyclic framework, dense stereochemical landscape, and promising biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of **massadine**, intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Massadine possesses a highly oxygenated and complex tetracyclic core. Its molecular formula is $C_{22}H_{24}Br_4N_{10}O_5$, and its IUPAC name is 4,5-dibromo-N-[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.0^{1,5}.0^{6,10}]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide[1]. The molecule features two dibrominated pyrrole carboxamide units attached to a central core containing eight contiguous stereocenters.

Table 1: Chemical and Physical Properties of **Massadine**

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₄ Br ₄ N ₁₀ O ₅	--INVALID-LINK--
IUPAC Name	4,5-dibromo-N- [[[1S,2S,3S,4R,5S,6R,10R,12 S)-8,14-diamino-3-[[[4,5- dibromo-1H-pyrrole-2- carbonyl)amino]methyl]-2,6- dihydroxy-11-oxa-7,9,13,15- tetrazatetracyclo[10.3.0.0 ^{1,5} .0 ⁶ , 10]pentadeca-8,13-dien-4- yl]methyl]-1H-pyrrole-2- carboxamide	--INVALID-LINK--
Molecular Weight	828.1 g/mol	--INVALID-LINK--
Exact Mass	827.86237 Da	--INVALID-LINK--

Stereochemistry

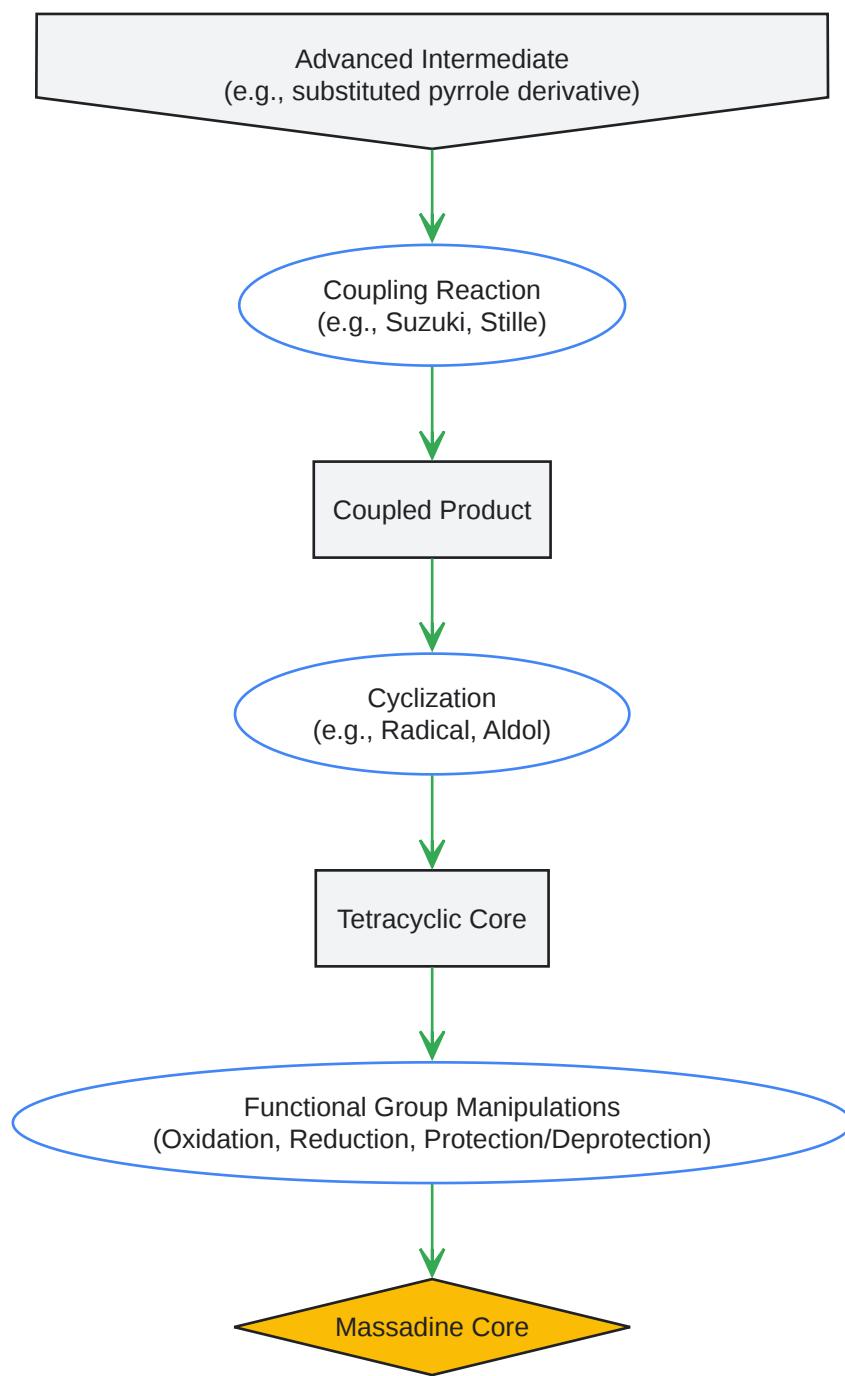
The stereochemistry of **massadine** is a critical aspect of its chemical identity and biological function. The molecule contains eight contiguous stereocenters, leading to a complex three-dimensional architecture. The absolute configuration of **massadine** has been a subject of significant research, with its stereochemistry being elucidated and confirmed through total synthesis.

A key finding in the study of **massadine**'s stereochemistry is the surprising "mismatched chirality" when compared to its close structural relatives, sceptrin and ageliferin. While it was initially believed that these related alkaloids would share a common stereochemical origin, synthetic studies have provided evidence for an enantiodivergent biosynthetic pathway. This means that marine sponges may utilize distinct stereochemical pathways to produce these structurally similar but stereochemically different molecules.

Biosynthesis

The biosynthesis of **massadine** is thought to proceed through a distinct pathway compared to other related dimeric pyrrole-imidazole alkaloids. It has been proposed that **massadine** is

assembled via a [3+2] heterodimerization of two monomeric precursors, oroidin and dispacamide A. This is in contrast to the [2+2] and [4+2] cycloadditions hypothesized for the biosynthesis of sceptryn and ageliferin. This enantiodivergent pathway highlights the sophisticated and selective enzymatic machinery present in the source organisms.


Proposed biosynthetic pathway of **massadine**.

Total Synthesis

The complex structure of **massadine** has made it a challenging target for total synthesis. The successful synthesis of **massadine** has been a significant achievement in organic chemistry, serving to confirm its structure and absolute stereochemistry. These synthetic endeavors have often involved innovative strategies to construct the densely functionalized and stereochemically rich core of the molecule.

Experimental Workflow for a Key Synthetic Step (Hypothetical)

While detailed, step-by-step protocols are found in the supplementary information of the primary literature, a generalized workflow for a key transformation in the synthesis of the **massadine** core is depicted below. This often involves the careful construction of the central cyclopentane ring and the stereocontrolled introduction of the various functional groups.

[Click to download full resolution via product page](#)

Generalized workflow for the synthesis of the **massadine** core.

Biological Activity

Massadine has been identified as an inhibitor of protein geranylgeranyltransferase type I (GGTase I)[1]. This enzyme plays a crucial role in the post-translational modification of various

proteins, including many involved in cellular signaling pathways that are often dysregulated in diseases such as cancer. The inhibition of GGTase I by **massadine** suggests its potential as a lead compound for the development of novel therapeutics.

Table 2: Biological Activity of **Massadine**

Target/Assay	Organism	Activity (IC ₅₀)	Reference
Geranylgeranyltransferase type I (GGTase I)	<i>Candida albicans</i>	3.9 μ M	--INVALID-LINK--

In addition to its GGTase I inhibitory activity, **massadine** has been reported to possess a range of other biological activities, including immunosuppressant, cytotoxic, anti-inflammatory, and antifungal properties. However, detailed quantitative data for these activities are not yet widely available in the public domain.

Conclusion

Massadine stands as a testament to the vast chemical diversity found in marine organisms. Its intricate chemical structure, challenging stereochemistry, and promising biological activity make it a compelling subject for continued research. The elucidation of its unique biosynthetic pathway and the development of elegant total syntheses have not only advanced the field of organic chemistry but have also opened up new avenues for the design and development of novel therapeutic agents. Further investigation into the mechanism of action of **massadine** and its interaction with biological targets will be crucial in realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Massadine, a novel geranylgeranyltransferase type I inhibitor from the marine sponge *Styliasa aff. massa* - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Massadine: A Deep Dive into its Chemical Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1247034#massadine-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b1247034#massadine-chemical-structure-and-stereochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com